Neuroprotectants: (1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol (CP-101,606), a close structural analogue, acts as a potent N-methyl-D-aspartate (NMDA) receptor antagonist. [] This compound demonstrates neuroprotective effects by blocking NMDA responses, showing promise in treating neurodegenerative diseases.
Analgesics: A series of 3-methyl-4-(N-phenylamido)piperidines, structurally similar to the compound of interest, showed potent analgesic activity. [] These compounds, especially cis-1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-3-methyl-4-[N-in equilibrium 2-fluorophenyl)methoxyacetamido]piperidine hydrochloride (Brifentanil), exhibit fast onset and short duration of action, making them suitable for short surgical procedures.
Glycine Transporter 1 (GlyT1) inhibitors: Compounds like 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150) and 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n), bearing structural resemblance to 2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide, act as potent GlyT1 inhibitors. [] By inhibiting GlyT1, these compounds enhance glycine levels in the brain, making them potentially useful in treating schizophrenia and other neuropsychiatric disorders.
Cannabinoid Receptor Antagonists: Compounds like SR147778 and Taranabant (MK-0364), structurally distinct but functionally similar, act as potent and selective CB1 cannabinoid receptor antagonists. [, ] These compounds demonstrate potential in treating obesity, substance abuse, and other metabolic disorders.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1